molecular formula C4H9N3O B2447529 1-Azido-2-methylpropan-2-ol CAS No. 71879-78-2

1-Azido-2-methylpropan-2-ol

Cat. No. B2447529
CAS RN: 71879-78-2
M. Wt: 115.136
InChI Key: CAWFIHQMUUKNFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure of “1-Azido-2-methylpropan-2-ol” is not provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of “1-Azido-2-methylpropan-2-ol” are not provided in the sources I found .

Scientific Research Applications

Biofuel Production

1-Azido-2-methylpropan-2-ol is relevant in the context of biofuel production. A study demonstrates the conversion of glucose to isobutanol, a biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions. This process was optimized by addressing the imbalance in cofactor utilization, which is a critical obstacle for biofuel commercialization (Bastian et al., 2011).

Chemical Synthesis

The compound plays a role in chemical synthesis, particularly in the formation of 1H-[1,2,3]-triazoles through a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This process is efficient and versatile, compatible with solid-phase peptide synthesis (Tornøe et al., 2002).

Pharmaceutical Research

In pharmaceutical research, 1-Azido-2-methylpropan-2-ol derivatives have been evaluated for their antimalarial activity. Certain derivatives exhibit moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

Enantioselective Synthesis

The compound is used in enantioselective synthesis. A study reports the enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using 1-Azido-2-methylpropan-2-ol, leading to the synthesis of regio- and enantioselective amino alcohols and aziridines (Molinaro et al., 2010).

Industrial Chemistry

In industrial chemistry, it's involved in the hydrocarbonylation of alkenes to produce various alcohols, including butane-1,4-diol and 2-methylpropan-1-ol, which are significant in chemical manufacturing (Simpson et al., 1996).

Safe Chemical Reactions

The compound assists in ensuring safe chemical reactions. A study discusses the safe generation and use of hydrazoic acid in continuous flow reactors for synthesizing tetrazoles and β-azido-carboxamides, demonstrating the feasibility of high-temperature reactions with potentially explosive compounds (Gutmann et al., 2012).

Chemical Equilibria Studies

It's important in chemical equilibria studies, where equilibrium constants for reactions involving 2-methylpropan-1-ol provide insights into thermodynamic properties (Connett, 1972).

Anti-Knock Properties in Biofuels

1-Azido-2-methylpropan-2-ol derivatives have been investigated for their potential as anti-knock additives in biofuels, enhancing the performance of spark ignition engines (Mack et al., 2014).

Photo-assisted Oxidation

In photo-assisted oxidation processes, the compound contributes to the formation of oxygenates from alkanes, which is significant in understanding the mechanism of photo-oxidation of alkanes (Tanaka et al., 1996).

Radical-Nucleophilic Reactions

1-Azido-2-methylpropan-2-ol is involved in radical-nucleophilic (SRN1) reactions, which are critical in organic synthesis and the study of reaction mechanisms (Al-khalil et al., 1986).

Atmospheric Chemistry

In atmospheric chemistry, its derivatives are studied to understand the impact of volatile organic compounds on air quality and the formation of secondary organic aerosols (Carrasco et al., 2006).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards of “1-Azido-2-methylpropan-2-ol” are not provided in the sources I found .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, the specific future directions for “1-Azido-2-methylpropan-2-ol” are not provided in the sources I found .

properties

IUPAC Name

1-azido-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWFIHQMUUKNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-methylpropan-2-ol

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